

Methylene methanedisulfonate as a stable sulfur dioxide (SO₂) source

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Compound of Interest

Compound Name: 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide

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Application Notes and Protocols: Methylene Methanedisulfonate

Disclaimer: The following application notes and protocols are based on currently available scientific literature. Initial investigations did not yield evidence for the use of methylene methanedisulfonate (MMDS) as a stable source of sulfur dioxide (SO₂). The primary and well-documented application of MMDS is as a high-performance electrolyte additive in lithium-ion batteries.

Introduction

Methylene methanedisulfonate (MMDS), also known as **1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide**, is a cyclic organic sulfur compound. It is a white to off-white crystalline powder that is soluble in water and various organic solvents. While its role as a sulfur dioxide donor has not been established, MMDS has garnered significant attention in the field of energy storage, particularly as an electrolyte additive for lithium-ion batteries. Its primary function is to enhance the electrochemical stability and performance of these batteries by forming a protective solid electrolyte interphase (SEI) on the electrode surfaces.

Physicochemical Properties

A summary of the key physical and chemical properties of methylene methanedisulfonate is presented in Table 1.

Table 1: Physicochemical Properties of Methylene Methanedisulfonate

Property	Value
Molecular Formula	C ₂ H ₄ O ₆ S ₂
Molecular Weight	188.18 g/mol
Appearance	White to off-white crystalline powder[1]
CAS Number	99591-74-9[1]
Density	1.851 g/cm ³ (at 25°C)[1]
Melting Point	146 - 146.5°C[1]
Solubility	Highly soluble in water, ethanol, and ether[1]
Chemical Stability	Stable at room temperature[1]

Synthesis of Methylene Methanedisulfonate

Several methods for the synthesis of methylene methanedisulfonate have been reported, primarily in patent literature. Below are two representative protocols.

This method involves the reaction of methanedisulfonic acid with paraformaldehyde in the presence of a dehydrating agent.

Materials:

- Methanedisulfonic acid
- Dichloroethane
- Phosphorus pentoxide
- Paraformaldehyde

Equipment:

- Four-necked reaction flask
- Mechanical stirrer
- Heating mantle
- Reflux condenser
- Filtration apparatus

Procedure:

- Add 88g of methanedisulfonic acid and 616g of dichloroethane to a four-necked reaction flask equipped with a mechanical stirrer.[2]
- Stir the mixture until uniform and then add 16g of phosphorus pentoxide.[2]
- Heat the reaction mixture to 84°C.[2]
- In three separate batches at 20-minute intervals, add a total of 16.5g of paraformaldehyde and 64g of phosphorus pentoxide.[2]
- Maintain the reaction at 84°C under reflux for 2 hours with continuous stirring.[2]
- After the reaction is complete, stop stirring and allow the mixture to stand for 2 minutes.[2]
- While still hot, decant the supernatant liquid.[2]
- Cool the supernatant to room temperature to allow for crystallization.
- Filter the resulting white solid and dry to obtain methylene methanedisulfonate.[2]

Table 2: Summary of Synthesis Protocol 1 Variants and Yields

Methanedisulfonic Acid (g)	Dichloroethane (g)	Phosphorus Pentoxide (g)	Paraformaldehyde (g)	Reaction Time (h)	Yield (g)
88	616	80	16.5	2	72
88	616	80	15	2	63
88	616	100	16.5	2	61.5

This method utilizes methylenedisulfonyl chloride as the starting material in a cyclization reaction.

Materials:

- Methylenedisulfonyl chloride
- Dichloromethane
- Potassium carbonate
- 4-Dimethylaminopyridine (DMAP)
- Dimethyl carbonate (for extraction)

Equipment:

- Three-necked flask
- Stirrer
- Nitrogen inlet
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a 500 ml three-necked flask, combine 70.3g of methylenedisulfonyl chloride, 112.1g of dichloromethane, 91.2g of potassium carbonate, and 1.6g of DMAP.[3]
- Introduce a steady flow of dry nitrogen gas.
- Stir the reaction mixture at 10°C for 12 hours.[3]
- After the reaction period, filter the mixture.
- Extract the filter cake with 200g of dimethyl carbonate.[3]
- Filter to remove any insoluble substances.
- Distill the filtrate to remove the solvent until a white solid begins to precipitate.[3]
- Cool the mixture to 5°C and stir for 30 minutes.[3]
- Filter the white crystalline product and dry to obtain methylene methanedisulfonate.[3]

Table 3: Summary of Synthesis Protocol 2 Variants and Yields

Methylenedisulfonyl Chloride (g)	Dichloromethane (g)	Carbonate Salt	DMAP (g)	Reaction Temp (°C)	Yield (%)	Purity (%)
70.3	112.1	Potassium Carbonate	1.6	10	68.3	99.7
106.5	254.8	Potassium Carbonate	3.1	40	72.1	99.7
70.3	168.2	Cesium Carbonate	2.0	40	77.6	99.7

Application in Lithium-Ion Batteries

Methylene methanedisulfonate is a highly effective electrolyte additive for improving the performance and lifespan of lithium-ion batteries.[1] It functions by forming a stable and dense solid electrolyte interphase (SEI) on the surface of the electrodes through electrochemical reduction.[1]

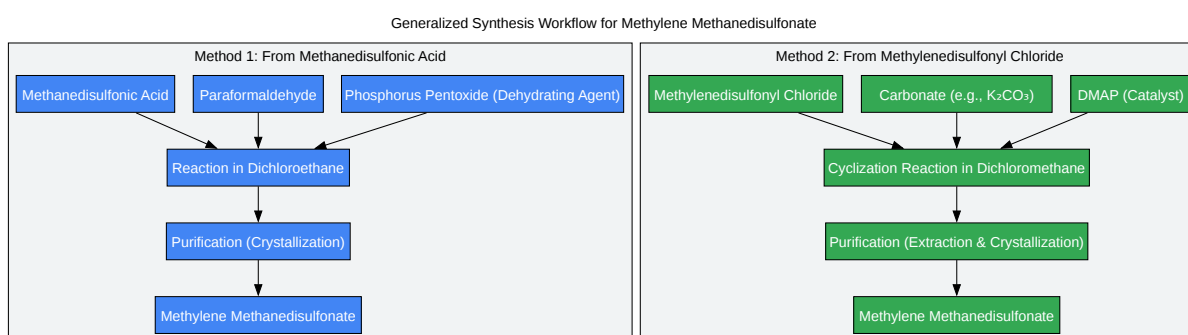
During the initial charging cycles of a lithium-ion battery, MMDS is preferentially reduced on the anode surface compared to the conventional carbonate-based electrolyte solvents.[4][5] This reduction process leads to the formation of a stable and uniform SEI layer.[6] This SEI layer acts as a protective barrier, preventing the continuous decomposition of the electrolyte, which is a primary cause of battery degradation.[1][6] Furthermore, on the cathode side, particularly with lithium manganese oxide (LMO) cathodes, MMDS can be oxidized to form a protective film that suppresses the dissolution of manganese ions at elevated temperatures, thereby enhancing the thermal stability and cycling performance of the battery.[1]

The addition of MMDS to the electrolyte of lithium-ion batteries has been shown to lead to several key performance improvements, as summarized in Table 4.

Table 4: Performance Improvements in Lithium-Ion Batteries with MMDS Additive

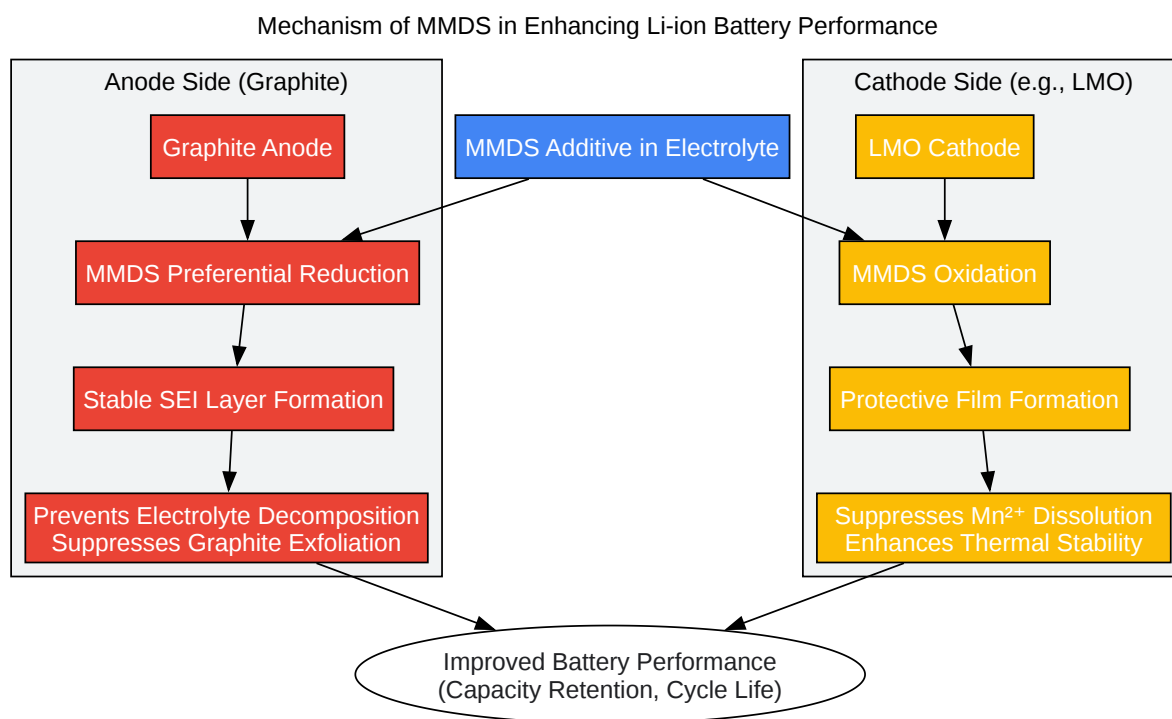
Battery Chemistry	MMDS Concentration	Key Improvement
LiMn ₂ O ₄ /graphite	0.5 wt.%	Capacity retention increased from 52.7% to 79.2% after 100 cycles at 60°C.
LiNi _{0.5} Co _{0.2} Mn _{0.3} O ₂ /graphite	0.5 wt.%	Capacity retention increased from 70.7% to 94.1% after 100 cycles at a 4.4V cutoff.
MCMB/LiMn ₂ O ₄	3 wt.%	Successfully suppressed the decomposition of propylene carbonate (PC) and exfoliation of the graphite anode.[5]

Visualizations



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Caption: Generalized workflows for the synthesis of methylene methanedisulfonate.



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Caption: Role of MMDS at the anode and cathode in a lithium-ion battery.

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